1,4-Dichloro-2-(2-nitroethyl)benzene
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Overview
Description
1,4-Dichloro-2-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of benzene, featuring two chlorine atoms and a nitroethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-(2-nitroethyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1,4-dichlorobenzene to introduce the nitro group, followed by the addition of an ethyl group through a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and alkylation processes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. Catalysts such as aluminum chloride are often used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Reduction: The compound can be hydrogenated to form 1,4-dichloroaniline.
Substitution: Nucleophiles can displace the chloride atoms adjacent to the nitro group, forming derivatives such as phenols and anisoles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Reduction: Hydrogen gas and a metal catalyst.
Substitution: Nucleophiles such as ammonia, aqueous base, or methoxide.
Major Products Formed
Oxidation: 1,4-Dichloroaniline.
Reduction: 1,4-Dichloroaniline.
Substitution: Aniline derivatives, phenol derivatives, and anisole derivatives.
Scientific Research Applications
1,4-Dichloro-2-(2-nitroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-(2-nitroethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group and chlorine atoms on the benzene ring influence the reactivity and orientation of the compound in these reactions. The compound can form intermediates such as benzenonium ions, which further react to yield substituted benzene derivatives .
Comparison with Similar Compounds
Similar Compounds
1,4-Dichloro-2-nitrobenzene: Similar structure but lacks the ethyl group.
1,2-Dichloro-4-nitrobenzene: Different substitution pattern on the benzene ring.
2,4-Dichloro-1-(4-nitrophenoxy)benzene: Contains a nitrophenoxy group instead of a nitroethyl group.
Uniqueness
1,4-Dichloro-2-(2-nitroethyl)benzene is unique due to the presence of both chlorine and nitroethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H7Cl2NO2 |
---|---|
Molecular Weight |
220.05 g/mol |
IUPAC Name |
1,4-dichloro-2-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H7Cl2NO2/c9-7-1-2-8(10)6(5-7)3-4-11(12)13/h1-2,5H,3-4H2 |
InChI Key |
IYFZXYBSQIXQAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC[N+](=O)[O-])Cl |
Origin of Product |
United States |
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